
1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-cyclopentylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-cyclopentylethan-1-one, also known as CTX-0294885, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of pyrrolidine derivatives and has shown promising results in various scientific studies.
Scientific Research Applications
Antidiabetic Activity
Pyrazole-based compounds have demonstrated promising antidiabetic properties. In this context, the synthesized compound has been evaluated for its α-glucosidase inhibition activity. Notably, compounds 4g, 4h, and 4n exhibited significant α-glucosidase inhibition with IC50 values of 20.12 ± 0.19 µM, 21.55 ± 0.46 µM, and 24.92 ± 0.98 µM, respectively .
Anticancer Activity
Pyrazole derivatives have shown potent anticancer effects. Among the synthesized compounds, 4h, 4d, and 4e displayed remarkable activity against the A549 (human lung carcinoma) cell line, with IC50 values of 3.64 µM, 4.73 µM, and 4.56 µM, respectively. Additionally, compounds 4c and 4o exhibited potent anticancer activity against the human breast cancer (MCF-7) cell line, with IC50 values of 2.66 µM and 2.11 µM, respectively .
Antioxidant Activity
The compound’s antioxidant potential was assessed, revealing that compounds 4e and 4h exhibited potent antioxidant activity, with IC50 values of 4.25 µM and 5.40 µM, respectively .
Safety Profile
To ensure safety, the most active compounds (4c, 4d, 4e, 4g, 4h, 4n, and 4o) were tested against non-cancer HEK293 cells (human embryonic kidney 293), demonstrating lower toxicity .
properties
IUPAC Name |
2-cyclopentyl-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c19-14(10-12-4-1-2-5-12)17-9-3-6-13(17)11-18-15-7-8-16-18/h7-8,12-13H,1-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCFZPBBROGWCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC2CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

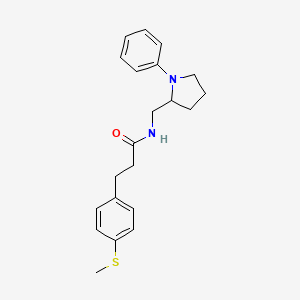
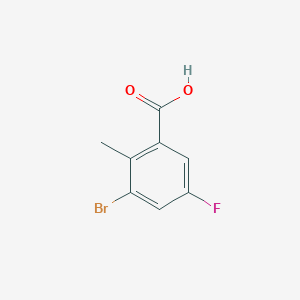
![6-Methoxy[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid](/img/structure/B2430032.png)

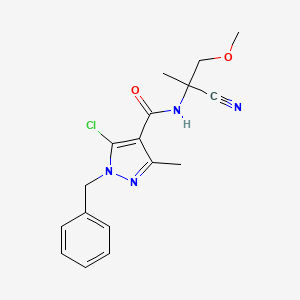
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2430035.png)
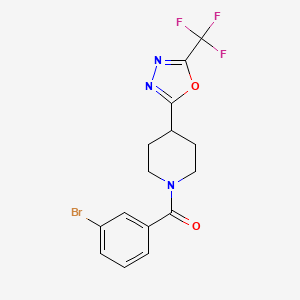
![5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2430037.png)

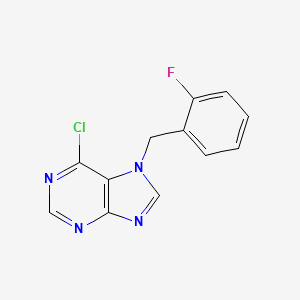
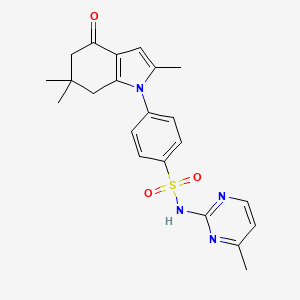
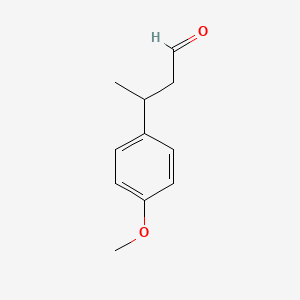
![methyl 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2430047.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2430048.png)